4,6,6-Trimethyloxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,6-Trimethyloxepan-2-one is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is also known by its CAS number 2549-57-7 . This compound is a lactone, specifically a derivative of oxepanone, and is characterized by the presence of three methyl groups attached to the oxepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5,5-trimethyl-6-hydroxyhexanoic acid with an acid catalyst to induce lactonization, forming the oxepanone ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4,6,6-Trimethyloxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted lactones and their derivatives.
Scientific Research Applications
4,6,6-Trimethyloxepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers .
Mechanism of Action
The mechanism of action of 4,6,6-Trimethyloxepan-2-one involves its interaction with various molecular targets. As a lactone, it can act as a reactive intermediate in biochemical pathways, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6,6-Trimethyl-4,5,6,7-tetrahydrooxepin-2(3H)-one
- 3,5,5-Trimethyl-6-hydroxyhexanoic acid 1,6-lactone
- β,δ,δ-trimethyl-ε-caprolactone
Uniqueness
4,6,6-Trimethyloxepan-2-one is unique due to its specific substitution pattern on the oxepane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized polymers and materials that require specific structural features .
Properties
CAS No. |
2549-57-7 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4,6,6-trimethyloxepan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7-4-8(10)11-6-9(2,3)5-7/h7H,4-6H2,1-3H3 |
InChI Key |
OSKVFHONCZMKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)OCC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.